8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
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Overview
Description
8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chloro substituent and a phenylpropanoyloxy group attached to a cyclopenta[c]chromen core. Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopenta[c]chromen core, which can be achieved through the cyclization of appropriate precursors.
Esterification: The phenylpropanoyloxy group is introduced through an esterification reaction, where the appropriate acid chloride is reacted with the hydroxyl group on the chromen core in the presence of a base like pyridine.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents, controlled temperatures, and efficient purification techniques.
Chemical Reactions Analysis
8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.
Comparison with Similar Compounds
When compared to other chromen derivatives, 8-chloro-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one stands out due to its unique chloro and phenylpropanoyloxy substituents. Similar compounds include:
Coumarins: These compounds share a similar chromen core but lack the specific substituents found in the target compound.
Flavonoids: Another class of chromen derivatives with diverse biological activities, but with different structural features.
Benzopyrans: These compounds also contain a chromen core but differ in their substitution patterns and biological activities.
The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-chloro-7-(1-oxo-1-phenylpropan-2-yl)oxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO4/c1-12(20(23)13-6-3-2-4-7-13)25-19-11-18-16(10-17(19)22)14-8-5-9-15(14)21(24)26-18/h2-4,6-7,10-12H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBFIENXKIWGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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